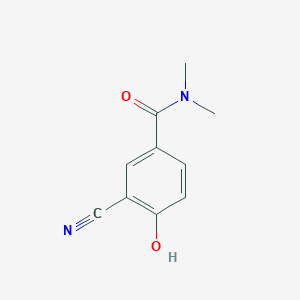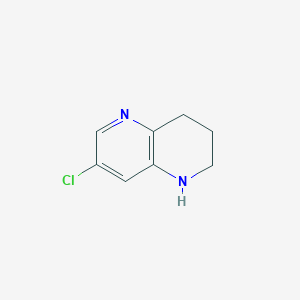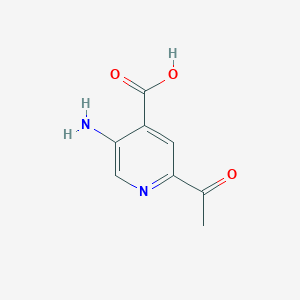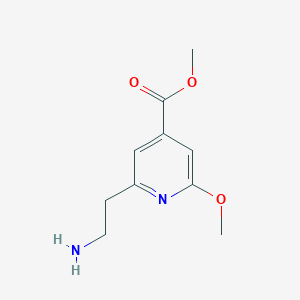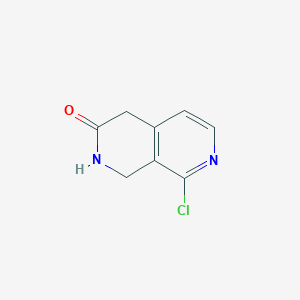
8-Chloro-1,4-dihydro-2,7-naphthyridin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chloro-1,4-dihydro-2,7-naphthyridin-3(2H)-one is a chemical compound belonging to the naphthyridine family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-1,4-dihydro-2,7-naphthyridin-3(2H)-one typically involves multi-step organic reactions. Common starting materials include chloro-substituted naphthyridines and various reagents to introduce the desired functional groups. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, potentially leading to different biological activities.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized naphthyridines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 8-Chloro-1,4-dihydro-2,7-naphthyridin-3(2H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that alter cellular processes, leading to the desired biological outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dihydro-2,7-naphthyridin-3(2H)-one: Lacks the chlorine substituent, which may affect its biological activity.
8-Bromo-1,4-dihydro-2,7-naphthyridin-3(2H)-one: Similar structure with a bromine atom instead of chlorine, potentially leading to different reactivity and applications.
Uniqueness
8-Chloro-1,4-dihydro-2,7-naphthyridin-3(2H)-one is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
1393539-97-3 |
|---|---|
Molekularformel |
C8H7ClN2O |
Molekulargewicht |
182.61 g/mol |
IUPAC-Name |
8-chloro-2,4-dihydro-1H-2,7-naphthyridin-3-one |
InChI |
InChI=1S/C8H7ClN2O/c9-8-6-4-11-7(12)3-5(6)1-2-10-8/h1-2H,3-4H2,(H,11,12) |
InChI-Schlüssel |
BPXAGXNCPVCGDO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(CNC1=O)C(=NC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


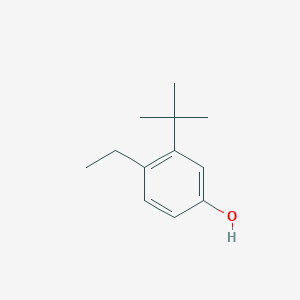
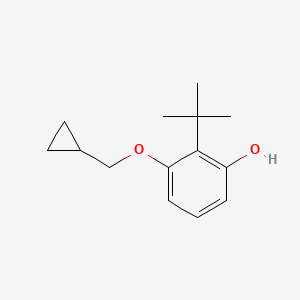
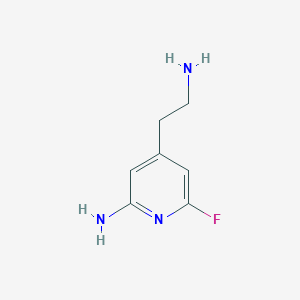
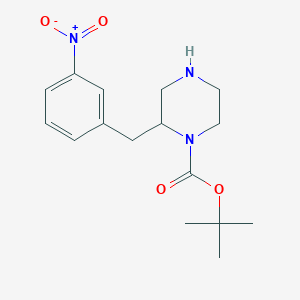
![(3,4-Dihydro-2H-pyrano[2,3-c]pyridin-5-yl)boronic acid](/img/structure/B14852748.png)
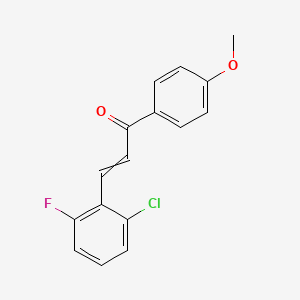
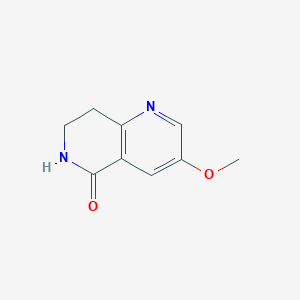
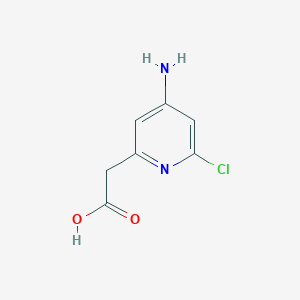
![Methyl((7-methylimidazo[1,2-A]pyridin-3-YL)methyl)amine](/img/structure/B14852766.png)
